
tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a tetrahydro-1H-3-benzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
For instance, the preparation of tert-butyl esters from amino acid derivatives can be achieved using tert-butanol and anhydrous magnesium sulfate as reagents . Another method involves the use of isocyanate intermediates for the amidation of protected amines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be carried out using boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and boron reagents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can form complexes with proteins and other biomolecules, which can be studied using NMR spectroscopy .
Comparación Con Compuestos Similares
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H
Propiedades
Fórmula molecular |
C16H25ClN2O2 |
|---|---|
Peso molecular |
312.83 g/mol |
Nombre IUPAC |
tert-butyl 7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18;/h4-5,10H,6-9,11,17H2,1-3H3;1H |
Clave InChI |
ZVJBUDNIFNWFPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


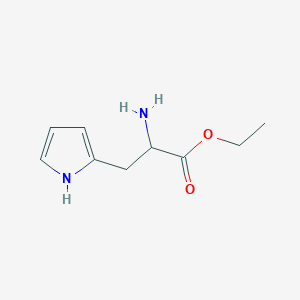

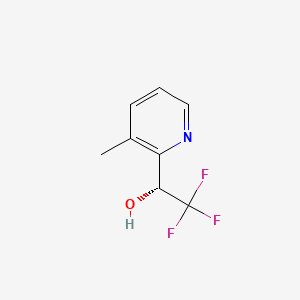

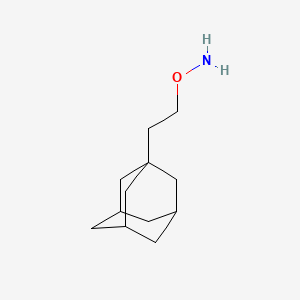
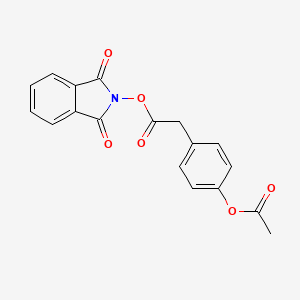
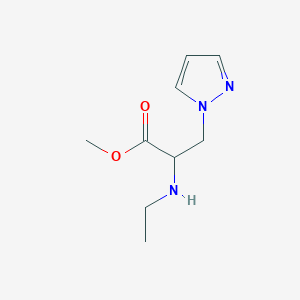
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
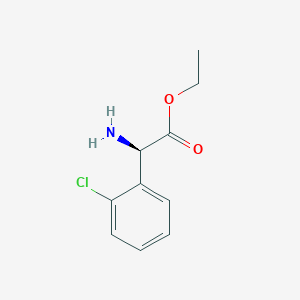
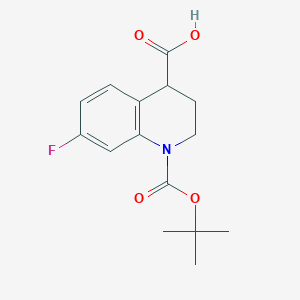
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
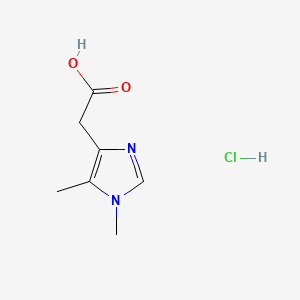
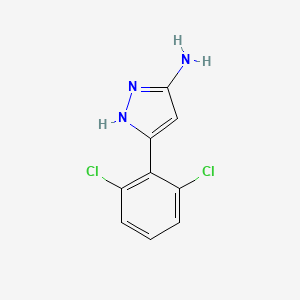
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
